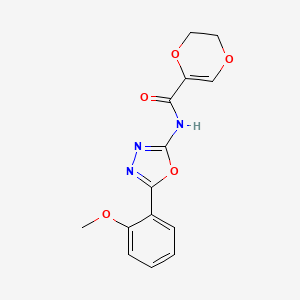![molecular formula C23H21ClN4O3S2 B2527488 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1216690-85-5](/img/structure/B2527488.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its strong fluorescence and luminescence properties . It’s present in many commercially important organofluorescent materials . Tetrahydrothieno[2,3-c]pyridin-2-yl is a less common moiety and might contribute unique properties to the compound.
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of multiple ring systems. The benzothiazole and chromene ring systems are often almost coplanar .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, the melting point, IR spectrum, NMR data, and mass spectrum would need to be determined experimentally .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention due to their anti-tubercular potential. Researchers have synthesized novel compounds based on benzothiazole scaffolds and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds demonstrate promising inhibition potency, making them potential candidates for developing new anti-TB drugs. The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Anti-Cancer Properties
The compound’s structure suggests potential anti-cancer activity. Similar benzothiazole derivatives have been evaluated against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Many of these derivatives exhibit potent cytotoxicity, making them interesting candidates for further investigation in cancer therapy .
Anti-Inflammatory and Analgesic Effects
Thiazoles, including benzothiazoles, have been associated with anti-inflammatory and analgesic properties. The presence of the thiazolidinone ring enhances these effects. Further studies could explore the compound’s potential in managing inflammatory conditions .
Molecular Docking Studies
Researchers have performed molecular docking studies to understand the interaction of benzothiazole derivatives with specific protein targets. For instance, investigations against the target enzyme DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity .
Synthetic Methodology
The compound’s synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Various synthetic pathways have been explored to achieve these derivatives .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2.ClH/c1-2-26-12-11-16-19(13-26)32-23(20(16)22-24-17-5-3-4-6-18(17)31-22)25-21(28)14-7-9-15(10-8-14)27(29)30;/h3-10H,2,11-13H2,1H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBOMBULQNFMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)


![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)


![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

